molecular formula C10H8F9N3O2 B12467335 2-(morpholin-4-yl)-4,4,6-tris(trifluoromethyl)-4H-1,3,5-oxadiazine

2-(morpholin-4-yl)-4,4,6-tris(trifluoromethyl)-4H-1,3,5-oxadiazine

Cat. No.: B12467335
M. Wt: 373.17 g/mol
InChI Key: WDJKNQBWAYOULB-UHFFFAOYSA-N
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Description

2-(MORPHOLIN-4-YL)-4,4,6-TRIS(TRIFLUOROMETHYL)-1,3,5-OXADIAZINE is a heterocyclic compound that features a morpholine ring and three trifluoromethyl groups attached to an oxadiazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(MORPHOLIN-4-YL)-4,4,6-TRIS(TRIFLUOROMETHYL)-1,3,5-OXADIAZINE typically involves the reaction of morpholine with trifluoromethyl-substituted precursors under controlled conditions. One common method includes the cyclization of a trifluoromethylated hydrazine derivative with a suitable carbonyl compound in the presence of a base. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction conditions are crucial for industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(MORPHOLIN-4-YL)-4,4,6-TRIS(TRIFLUOROMETHYL)-1,3,5-OXADIAZINE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazine derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of functionalized oxadiazines .

Mechanism of Action

The mechanism of action of 2-(MORPHOLIN-4-YL)-4,4,6-TRIS(TRIFLUOROMETHYL)-1,3,5-OXADIAZINE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can affect various biochemical pathways, leading to its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(MORPHOLIN-4-YL)-4,4,6-TRIS(TRIFLUOROMETHYL)-1,3,5-OXADIAZINE is unique due to the presence of three trifluoromethyl groups, which impart significant electron-withdrawing properties and enhance the compound’s stability and reactivity. This makes it particularly valuable in the synthesis of advanced materials and as a potential pharmaceutical agent .

Properties

Molecular Formula

C10H8F9N3O2

Molecular Weight

373.17 g/mol

IUPAC Name

2-morpholin-4-yl-4,4,6-tris(trifluoromethyl)-1,3,5-oxadiazine

InChI

InChI=1S/C10H8F9N3O2/c11-7(12,13)5-20-8(9(14,15)16,10(17,18)19)21-6(24-5)22-1-3-23-4-2-22/h1-4H2

InChI Key

WDJKNQBWAYOULB-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NC(N=C(O2)C(F)(F)F)(C(F)(F)F)C(F)(F)F

Origin of Product

United States

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